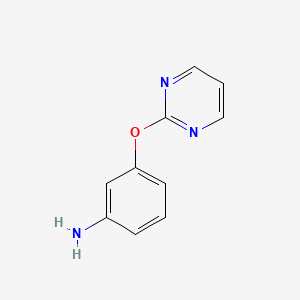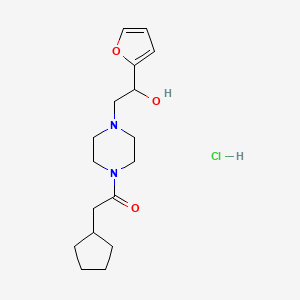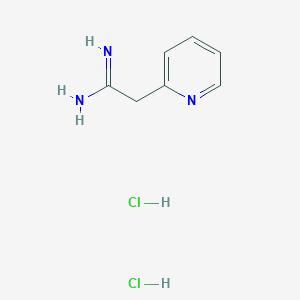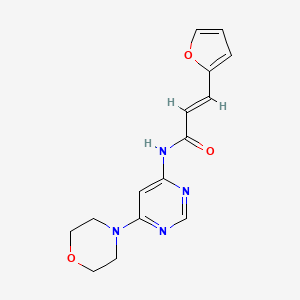
3-(Pyrimidin-2-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-2-yloxy)aniline is a chemical compound that can be synthesized from pyrimidin-2-yl sulfonates and anilines. It is a member of the class of compounds known as C2-aryloxy- and arylaminopyrimidines, which are characterized by the presence of a pyrimidine ring substituted at the second position with an aryloxy or arylamino group .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through cross-coupling reactions of pyrimidin-2-yl sulfonates with anilines. This method provides an efficient approach to obtain a wide array of C2-functionalized pyrimidines. The reaction conditions are typically mild and yield good to excellent results .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, with the potential for various substituents on the pyrimidine ring influencing the overall properties of the compound. X-ray crystallography can be used to determine the precise structure of these compounds, as demonstrated in studies of related pyrimidine derivatives .
Chemical Reactions Analysis
This compound and its derivatives can participate in various chemical reactions. For instance, they can act as directing groups in C-H amination reactions mediated by cupric acetate, which allows for the effective amination of benzamide derivatives . Additionally, they can be used in Rh(III)-catalyzed C-H amidation reactions with dioxazolones, leading to the production of 1,2-diaminobenzene or benzimidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques, including density functional theory (DFT) calculations, which provide insights into the electronic structure, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) . The solubility and stability of these compounds can be affected by the nature of the substituents on the pyrimidine ring .
Relevant Case Studies
Several case studies highlight the biological activity of this compound derivatives. For example, certain 2-anilino pyrimidine derivatives have been found to be potent inhibitors of cyclin-dependent kinases (CDKs), with significant anti-proliferative activity against human tumor cell lines . Additionally, some derivatives have shown marked inhibition against various cancer cell lines, indicating promising anticancer activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A novel class of antimicrobials featuring pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising activities against Gram-positive bacteria, including Staphylococcus aureus. These compounds, designed to inhibit DNA polymerase III—an enzyme crucial for bacterial replication—exhibit enhanced antimicrobial and antipolymerase activities upon specific substitutions at the aniline group, showcasing their potential as antimicrobial agents (Ali et al., 2003).
Kinase Inhibition for Cancer Therapy
Pyridin-3-yl pyrimidines have been synthesized and evaluated for their inhibitory effects on the Bcr-Abl enzyme and anticancer activity. These compounds have shown potent Bcr-Abl inhibitory activity, indicating the importance of aniline containing halogen substituents for biological activity. This highlights their potential as anticancer agents, with molecular docking studies providing insights into their binding modes with Bcr-Abl (Pan et al., 2014).
Cyclin-Dependent Kinase Inhibitors
Research into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives has unveiled their capability as potent inhibitors of cyclin-dependent kinase-2 (CDK2). These inhibitors, identified through virtual screening and further optimized via synthetic chemistry, have shown very low nM K(i)s against CDK2, suggesting their utility in antiproliferative and proapoptotic treatments consistent with CDK2 and CDK9 inhibition (Wang et al., 2004).
Synthesis and Biological Evaluation of Pyrimidine Derivatives
Novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines have been synthesized using microwave irradiation, demonstrating a rapid and efficient method for the creation of compounds with potential biological activities. This method highlights the role of aniline derivatives in the synthesis of pyrimidine-based compounds, which could be explored for various pharmacological applications (Phoujdar et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research developments suggest that pyrimidines, including “3-(Pyrimidin-2-yloxy)aniline”, have potential for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
3-pyrimidin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQYFEIXVXGFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176032-34-1 |
Source


|
| Record name | 3-(pyrimidin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)
![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)


![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)
